![molecular formula C9H9BrClF B13607012 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene](/img/structure/B13607012.png)
1-(3-Bromopropyl)-3-chloro-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-3-chloro-5-fluorobenzene is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene typically involves the reaction of 3-chloro-5-fluorobenzene with 1,3-dibromopropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
1-(3-Bromopropyl)-3-chloro-5-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. Common reagents include sodium hydroxide or potassium hydroxide, leading to the formation of alcohols or ethers.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced using appropriate reagents, leading to the formation of different functional groups such as alcohols, aldehydes, or ketones.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications of 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene
This compound is a chemical compound with diverse applications in scientific research, primarily due to its unique chemical structure and reactivity. It is an organic compound classified as an aryl halide, with a molecular formula of C6H3BrClF. The compound features a bromopropyl group attached to the benzene ring, along with chlorine and fluorine substituents at the 3 and 5 positions, respectively.
Chemistry
This compound serves as a crucial intermediate in synthesizing complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis. The bromine atom’s ability to be displaced by nucleophiles allows for the formation of new chemical bonds, which is exploited in various synthetic applications to create complex molecules.
Biology
Due to its ability to modify biological molecules, this compound can be used in studying biochemical pathways and interactions. Compounds with similar halogenated structures often interact with enzymes or receptors, potentially leading to varying biological responses.
Industry
This compound is used in producing specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene exerts its effects involves its electrophilic nature. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to create complex molecules.
Comparison with Similar Compounds
1-(3-Bromopropyl)-3-chloro-5-fluorobenzene can be compared with other halogenated benzene derivatives such as:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound contains a trifluoromethyl group instead of a chlorine and fluorine combination, leading to different reactivity and applications.
1-Bromo-3-chloropropane: This compound lacks the fluorine atom and has different reactivity patterns, making it suitable for different applications.
Biological Activity
1-(3-Bromopropyl)-3-chloro-5-fluorobenzene is an organic compound classified as an aryl halide, with the molecular formula C6H3BrClF and a molecular weight of approximately 209.44 g/mol. This compound features a bromopropyl group attached to a benzene ring, along with chlorine and fluorine substituents at the 3 and 5 positions, respectively. Understanding its biological activity is essential for its potential applications in pharmaceuticals and synthetic chemistry.
The compound appears as a colorless to light yellow liquid with a boiling point of 72°C at 5 mmHg. The presence of halogens makes it reactive, particularly in nucleophilic substitution reactions, where the bromine atom can be displaced by nucleophiles, facilitating the formation of various derivatives. Additionally, it can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the aromatic ring.
Antimicrobial Activity
A study involving structurally similar compounds demonstrated that halogenated derivatives exhibit varying degrees of antimicrobial activity. For example, certain analogues showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as ≤0.25 µg/mL . Although direct data on the compound's antimicrobial effects are scarce, its structural similarities suggest potential activity against similar pathogens.
Structure-Activity Relationship (SAR)
The biological activity of aryl halides is often influenced by their electronic properties and steric factors. The following table summarizes some related compounds and their unique characteristics:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
1-Bromo-4-chloro-2-fluorobenzene | Bromine at position 1, chlorine at position 4 | Different substitution pattern affects reactivity |
2-Bromo-4-chloro-6-fluorobenzene | Bromine at position 2, chlorine at position 4 | Distinct biological activity potential |
1-Bromo-2-chloro-4-fluorobenzene | Bromine at position 1, chlorine at position 2 | Varying electronic effects on the benzene ring |
3-Bromo-5-chlorofluorobenzene | Bromine at position 3, chlorine at position 5 | Similar halogen pattern but different reactivity |
These compounds illustrate how variations in halogen positioning can significantly influence biological activity and chemical reactivity.
Properties
Molecular Formula |
C9H9BrClF |
---|---|
Molecular Weight |
251.52 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-chloro-5-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c10-3-1-2-7-4-8(11)6-9(12)5-7/h4-6H,1-3H2 |
InChI Key |
UBYQXLSLOXIZTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.